2-(4-chloro-3-methylphenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of hydrazide derivatives, including compounds similar to the one , often involves the reaction of hydrazides with substituted aromatic aldehydes to produce Schiff bases. These compounds are then characterized using various spectroscopic techniques such as NMR, FT-IR, UV, and LC-MS/MS (İ. Doğan et al., 2018).
Molecular Structure Analysis
The molecular structure of hydrazide derivatives has been extensively studied through crystallography. For instance, the crystal structure of (2-methyl-phenoxy)-acetohydrazide, a compound with structural similarities, reveals a specific crystalline form and dimensions, providing insights into the intermolecular interactions within the crystal lattice (N. Sharma et al., 2015).
Chemical Reactions and Properties
Hydrazide derivatives engage in a variety of chemical reactions, often forming complexes with metals or undergoing reactions that highlight their potential as intermediates in organic synthesis. Their reactivity is influenced by the presence of functional groups, which also determine their potential biological activities (Ş. Küçükgüzel et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation for potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH-dependent behavior, and the formation of complexes with metals, are crucial for determining the potential applications of hydrazide derivatives. Computational studies, such as those involving quantum mechanics-based semi-empirical methods, offer insights into the compound's energy parameters, dipole moment values, and more, facilitating a deeper understanding of its chemical behavior (D. Padmavathy & S. Devi, 2013).
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-13-9-16(5-7-18(13)22)29-12-20(28)27-26-11-17-6-8-19(30-17)14-3-2-4-15(10-14)21(23,24)25/h2-11H,12H2,1H3,(H,27,28)/b26-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJFVGHDMYZQRW-KBKYJPHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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